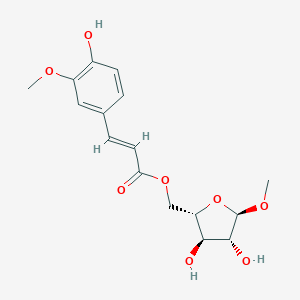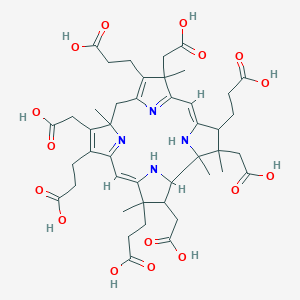![molecular formula C16H14Cl2N2O3S B237824 3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. In
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, Compound X may reduce inflammation and other related processes.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound X has also been shown to have anti-viral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in lab experiments is its wide range of biological activities. This makes it a potential target for drug development and other related applications. However, one of the main limitations of using Compound X is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Another area of interest is its potential use as a tool for studying the activity of certain enzymes and other biological processes. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-amino-5-methylphenol and thiophosgene. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Compound X has also been shown to inhibit the activity of certain enzymes, which makes it a potential target for drug development.
Propiedades
Nombre del producto |
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C16H14Cl2N2O3S |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-8-3-4-13(21)12(5-8)19-16(24)20-15(22)10-6-9(17)7-11(18)14(10)23-2/h3-7,21H,1-2H3,(H2,19,20,22,24) |
Clave InChI |
GNUYSJHOWCAMBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



